3-Chloro-1-[(4-methoxyphenyl)methyl]-5-methylpyrazole-4-carbaldehyde
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Overview
Description
3-Chloro-1-[(4-methoxyphenyl)methyl]-5-methylpyrazole-4-carbaldehyde, also known as CMMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CMMP is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Scientific Research Applications
Synthesis and Structural Analysis
The compound 3-Chloro-1-[(4-methoxyphenyl)methyl]-5-methylpyrazole-4-carbaldehyde has been utilized in various synthetic and structural analyses. For example, Cuartas et al. (2017) explored the synthesis of reduced bipyrazoles from similar pyrazole precursors, including molecular structures and supramolecular assembly, which can be relevant for understanding the chemical properties and potential applications of the compound (Cuartas, Insuasty, Cobo, & Glidewell, 2017).
Reactivity and Chemical Transformations
The reactivity of closely related pyrazole carbaldehydes has been extensively studied. Becher et al. (1992) investigated azide ring-opening-ring-closure reactions and tele-substitutions in vicinal azidopyrazole-, pyrrole-, and indolecarboxaldehydes, providing insights into the reactivity patterns that could be applicable to 3-Chloro-1-[(4-methoxyphenyl)methyl]-5-methylpyrazole-4-carbaldehyde (Becher, Joergensen, Pluta, Krake, & Fält-Hansen, 1992).
Nonlinear Optical and Spectroscopic Analysis
The compound's analogs have been studied for their nonlinear optical properties and spectroscopic analysis. Beytur and Avinca (2021) conducted a study on heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, providing valuable insights into the electronic properties that could be extrapolated to 3-Chloro-1-[(4-methoxyphenyl)methyl]-5-methylpyrazole-4-carbaldehyde (Beytur & Avinca, 2021).
Application in Coordination Chemistry
The structural characteristics of similar compounds have implications in coordination chemistry. For instance, Burlov et al. (2020) synthesized complexes with pyrazol derivatives, which might offer a perspective on how 3-Chloro-1-[(4-methoxyphenyl)methyl]-5-methylpyrazole-4-carbaldehyde could behave in similar settings (Burlov, Vlasenko, Lifintseva, Milutka, Koshchienko, Uraev, Garnovskii, Rusalev, Lazarenko, & Khrustalev, 2020).
Future Directions
The future research directions for this compound could include further exploration of its potential neuroprotective and anti-inflammatory properties. Additionally, its synthesis could be optimized, and its physical and chemical properties could be thoroughly characterized. Finally, its safety profile could be evaluated in more detail .
properties
IUPAC Name |
3-chloro-1-[(4-methoxyphenyl)methyl]-5-methylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-9-12(8-17)13(14)15-16(9)7-10-3-5-11(18-2)6-4-10/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOJCAGLDRXEDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)OC)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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